N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Catalog No.
S6875437
CAS No.
1286697-16-2
M.F
C15H20FN3O2
M. Wt
293.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolid...

CAS Number

1286697-16-2

Product Name

N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

IUPAC Name

N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Molecular Formula

C15H20FN3O2

Molecular Weight

293.34 g/mol

InChI

InChI=1S/C15H20FN3O2/c1-15(2,3)17-13(20)10-18-8-9-19(14(18)21)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3,(H,17,20)

InChI Key

QFOQZIBKAJZRCA-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)F
  • Medicinal Chemistry

    The core structure of this molecule contains an imidazolidinone ring, which is a common scaffold found in various bioactive molecules. Imidazolidinones have been investigated for their potential applications in several therapeutic areas, including anticonvulsants, antibiotics, and anticancer agents []. The presence of the tert-butyl and fluorophenyl groups could further modify the biological activity of the molecule.

  • Enzyme Inhibition

    Imidazolidinone derivatives have also been shown to inhibit various enzymes. Research efforts could focus on investigating whether N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can inhibit specific enzymes of therapeutic interest. Understanding the inhibitory properties could lead to the development of new drugs [].

  • Material Science

    Imidazolidinone-based molecules are being explored for their potential applications in material science due to their interesting properties, such as self-assembly and chelating abilities. Research could explore if N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide exhibits similar properties and could be useful in developing new materials [].

N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound with the chemical formula C15_{15}H20_{20}FN3_3O2_2 and a molecular weight of approximately 293.34 g/mol. This compound features a tert-butyl group, an acetamide backbone, and an imidazolidinone structure, which is characterized by the presence of a fluorophenyl substituent. The compound's unique structure contributes to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can be explored through various reactions typical of acetamides and imidazolidinones. It may undergo nucleophilic substitutions, hydrolysis under acidic or basic conditions, and potential transformations involving the carbonyl group. The presence of the fluorophenyl group may also influence its reactivity patterns, particularly in electrophilic aromatic substitution reactions.

N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has been investigated for its biological properties, particularly in the context of antimicrobial and anticancer activities. Studies suggest that compounds with imidazolidinone structures exhibit promising effects against various cancer cell lines and may act as inhibitors of specific biological pathways involved in tumor growth and proliferation . The fluorophenyl moiety is known to enhance the lipophilicity and bioavailability of compounds, potentially improving their pharmacological profiles.

The synthesis of N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step synthetic routes. One common approach includes:

  • Formation of Imidazolidinone: Reacting tert-butylamine with an appropriate carbonyl compound to form the imidazolidinone framework.
  • Substitution Reaction: Introducing the fluorophenyl group through nucleophilic substitution or coupling reactions.
  • Acetamide Formation: Finally, acylating the intermediate with acetic anhydride or acetyl chloride to yield the acetamide product.

These steps may vary depending on specific reagents and conditions used, but they highlight the complexity involved in synthesizing this compound .

N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
  • Chemical Biology: As a tool for studying biological pathways due to its unique structural features.
  • Material Science: In the development of novel materials through polymerization or as a building block for more complex organic synthesis.

Interaction studies involving N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide have focused on its binding affinity to various biological targets. For instance, research has indicated that compounds with similar structures can interact with tubulin and other cellular proteins involved in mitosis, potentially leading to antiproliferative effects . Further studies are required to elucidate the specific mechanisms of action and interactions at the molecular level.

Several compounds share structural similarities with N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-tert-butyl-2-chloro-N-[3-fluorophenyl)methyl]acetamideContains a chloro group instead of a carbonylAntimicrobial propertiesDifferent halogen substitution affects reactivity
4-FluorobenzamideSimple amide structure with fluorobenzeneAnticancer activityLacks complex imidazolidinone framework
3-(4-Fluorophenyl)-2-iminoimidazolidinoneImino instead of oxo groupPotential anti-inflammatory effectsVariation in functional groups leads to different activity profiles

The uniqueness of N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide lies in its combination of structural features that may enhance its biological activity compared to simpler analogs or those with different substituents. This complexity allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.15395505 g/mol

Monoisotopic Mass

293.15395505 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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